

# P7170 Inhibitor: A Technical Guide to its Impact on Angiogenesis Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**P7170** is a novel, orally bioavailable small molecule inhibitor demonstrating potent anti-tumor and anti-angiogenic properties. This technical guide provides an in-depth analysis of **P7170**'s mechanism of action, with a specific focus on its effects on key signaling pathways involved in angiogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and molecular interactions of this compound.

**P7170** uniquely targets both the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2, and the Activin receptor-like kinase 1 (ALK1), a member of the TGF-β receptor superfamily.[1][2] This dual inhibitory profile distinguishes **P7170** from other mTOR inhibitors and contributes to its significant anti-angiogenic activity, which is primarily mediated through the inhibition of ALK1.[1]

### **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the inhibitory activity of **P7170** from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of **P7170** 



| Target/Assay                       | Cell Line                                               | IC50 Value        | Reference |
|------------------------------------|---------------------------------------------------------|-------------------|-----------|
| p-p70S6K (T389)<br>phosphorylation | -                                                       | < 10 nmol/L       | [1]       |
| p-AKT (S473)<br>phosphorylation    | -                                                       | < 10 nmol/L       | [1]       |
| Cell Growth Inhibition             | Prostate, Ovarian,<br>Colon, Renal Cancer<br>Cell Lines | Marked Inhibition | [1]       |
| mTOR Kinase Activity               | -                                                       | 4.4 nmol/L        | _         |
| ALK1 Kinase Activity               | -                                                       | 47 nmol/L         | _         |
| pS6 (Ser235/236)                   | PC3                                                     | 2.7 nmol/L        | _         |
| pAKT (Ser473)                      | PC3                                                     | 12.4 nmol/L       | _         |
| Cell Growth Inhibition             | A431 (EGFR wild type)                                   | 10 nM             | [3]       |
| Cell Growth Inhibition             | A549 (KRAS mutant)                                      | 5 nM              | [3]       |
| Cell Growth Inhibition             | H460 (KRAS mutant)                                      | 7 nM              | [3]       |

Table 2: In Vivo Anti-Tumor Efficacy of **P7170** 



| Tumor Model                 | Dose       | Tumor Growth Inhibition (%) | Reference |
|-----------------------------|------------|-----------------------------|-----------|
| PC3 (Prostate)<br>Xenograft | 3 mg/kg    | 28%                         | [4]       |
| PC3 (Prostate)<br>Xenograft | 10 mg/kg   | 67%                         | [4]       |
| PC3 (Prostate)<br>Xenograft | 12.5 mg/kg | 60%                         | [4]       |
| PC3 (Prostate)<br>Xenograft | 15 mg/kg   | 76%                         | [4]       |
| Renal Xenograft             | 5 mg/kg    | 68%                         | [4]       |
| Ovarian Xenograft           | 10 mg/kg   | 78%                         | [4]       |
| Colon Xenograft             | 15 mg/kg   | 80%                         | [4]       |
| Hepatocellular<br>Xenograft | 20 mg/kg   | 53%                         | [4]       |
| H460 NSCLC<br>Xenograft     | 5 mg/kg    | ~53%                        | [3]       |
| H460 NSCLC<br>Xenograft     | 10 mg/kg   | ~66%                        | [3]       |
| H460 NSCLC<br>Xenograft     | 20 mg/kg   | 88%                         | [3]       |

## **Core Signaling Pathways Affected by P7170**

**P7170** exerts its anti-angiogenic and anti-tumor effects by modulating two critical signaling pathways: the PI3K/AKT/mTOR pathway and the ALK1 pathway.

#### **PI3K/AKT/mTOR Signaling Pathway**

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] **P7170** inhibits both mTORC1 and mTORC2 complexes. Inhibition of mTORC1







leads to the reduced phosphorylation of its downstream effectors, p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[3][5] The inhibition of mTORC2 results in decreased phosphorylation of AKT at Serine 473, which impairs the activation of downstream survival signals.[1][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rat Aortic Ring Assay | Thermo Fisher Scientific HK [thermofisher.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [P7170 Inhibitor: A Technical Guide to its Impact on Angiogenesis Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609811#p7170-inhibitor-s-effect-on-angiogenesis-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com